Dihydronereistoxin

Nicotinic acetylcholine receptor Whole‑cell patch‑clamp Disulfide reduction

Researchers studying nicotinic acetylcholine receptor (nAChR) pharmacology face confounding variability: nereistoxin weakly oxidizes rather than reduces receptors, while cartap requires pH-dependent hydrolytic activation with >200-fold potency shifts between pH 6.1 and 7.4. Dihydronereistoxin-the reduced dithiol pharmacophore-directly cleaves the redox-sensitive disulfide bridge adjacent to the acetylcholine binding site, providing unambiguous redox-mechanism discrimination. • DTNB-reversible receptor disulfide reduction enables clean separation of covalent cysteine modification from ion-channel occlusion. • Does not bind the [³H]imidacloprid agonist site; isolates the non-competitive blocker (channel-lumen) site for SAR campaigns. • Essential calibrator for HPLC-ECD quantification (LOD 10 pmol, linear to 400 pmol) of total nereistoxin-class analytes in residue and forensic matrices.

Molecular Formula C7H15NO4S2
Molecular Weight 241.3 g/mol
CAS No. 1937-18-4
Cat. No. B14167942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydronereistoxin
CAS1937-18-4
Molecular FormulaC7H15NO4S2
Molecular Weight241.3 g/mol
Structural Identifiers
SMILESCN(C)C(CS)CS.C(=O)(C(=O)O)O
InChIInChI=1S/C5H13NS2.C2H2O4/c1-6(2)5(3-7)4-8;3-1(4)2(5)6/h5,7-8H,3-4H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyWRCRFKLCWDBILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydronereistoxin: Neuronal nAChR Redox Probe


Dihydronereistoxin (2‑(dimethylamino)propane‑1,3‑dithiol) is the reduced dithiol form of the marine‑annnelid toxin nereistoxin and serves as the actual pharmacophore responsible for nicotinic acetylcholine receptor (nAChR) disulfide‑bond reduction [REFS‑1]. Unlike its oxidized parent nereistoxin (a 1,2‑dithiolane), dihydronereistoxin contains two free sulfhydryl groups that directly attack the redox‑sensitive disulfide bridge adjacent to the acetylcholine binding site, making it an essential tool compound for discriminating redox‑dependent from competitive channel‑blockade mechanisms [REFS‑1][REFS‑2].

Workflow
Redox probe for nAChR disulfide reduction studies
Selection
Discriminates redox-dependent from competitive channel blockade
Use Context
Reduced dithiol pharmacophore of nereistoxin; active species for receptor reduction

Why Generic Nereistoxin Analogs Cannot Substitute


Nereistoxin‑class insecticides (nereistoxin, cartap, bensultap, thiocyclam) share a common pharmacophore but differ critically in their redox state and target‑site selectivity. Nereistoxin itself is a poor reducing agent that weakly oxidizes—rather than reduces—immunoprecipitated nAChRs, whereas dihydronereistoxin directly cleaves the receptor disulfide bond, mimicking the classic reductant dithiothreitol (DTT) [REFS‑1]. Cartap (dihydronereistoxin dicarbamate) lacks the free thiols required for immediate receptor reduction and must first undergo hydrolytic activation to the dithiol; its potency at the insect nAChR non‑competitive blocker site varies >200‑fold depending on pH, introducing confounding variability in pharmacological assays [REFS‑2]. Moreover, cartap does not bind the [³H]imidacloprid agonist site, whereas nereistoxin does, meaning that a simple switch between these analogs can alter the apparent mechanism from a pure channel block to a mixed agonist/channel‑blocker profile [REFS‑1][REFS‑2]. These non‑interchangeable properties make dihydronereistoxin the only compound that directly interrogates the redox‑driven component of nAChR inhibition.

This Product
Dihydronereistoxin
Free dithiol directly reduces nAChR disulfide bond; DTNB-reversible blockade fingerprint
Common Substitutes
Nereistoxin / Cartap
Parent nereistoxin may weakly oxidize rather than reduce nAChRs; cartap requires pH-dependent hydrolytic activation and may introduce dual-site binding variability
Key Risk
Mechanism Mismatch
Apparent mechanism may shift from pure channel block to mixed agonist/channel-blocker profile; redox component may not be interrogated

Key Evidence for Dihydronereistoxin Selectivity


Direct Disulfide Reduction vs. Inactive Parent Nereistoxin

In whole‑cell patch‑clamp recordings on isolated chick ciliary neurons, nereistoxin (100 µM) produces no receptor reduction, whereas dihydronereistoxin mimics the classical reducing agent dithiothreitol (DTT, 2 mM) and its blockade is reversed only by the oxidant dithiobisnitrobenzoic acid (DTNB, 1 mM) [REFS‑1]. Immunoprecipitated chick brain nAChRs treated with nereistoxin exhibit weak oxidation rather than reduction, confirming that the parent compound lacks the intrinsic reducing activity characteristic of dihydronereistoxin [REFS‑1].

Direct Disulfide Reduction vs. Inactive Parent
Head-to-head
Nereistoxin (100 µM): no receptor reduction. Dihydronereistoxin: active reducing agent; blockade reversed by DTNB (1 mM). DTT (2 mM) positive control matched.
Supports redox-mechanism probe validation
Binary functional difference under identical conditions
Nicotinic acetylcholine receptor Whole‑cell patch‑clamp Disulfide reduction Redox mechanism

Non-Competitive Blocker Site Selectivity vs. Nereistoxin

In competitive displacement assays using honeybee (Apis mellifera) head membranes, both nereistoxin (NTX) and cartap (the bis‑thiocarbamate pro‑drug of dihydronereistoxin) are equally potent displacers of [³H]thienylcyclohexylpiperidine at the non‑competitive blocker (NCB) site. However, nereistoxin also binds to the [³H]imidacloprid agonist site, whereas cartap shows no detectable agonist‑site interaction [REFS‑1]. This indicates that dihydronereistoxin‑derived activity (after cartap hydrolysis) targets a single, well‑defined site (the NCB site), while nereistoxin exhibits dual‑site promiscuity.

NCB Site Selectivity vs. Nereistoxin
Head-to-head
Cartap (dihydronereistoxin pro-drug): no [³H]imidacloprid agonist-site binding. Nereistoxin: measurable agonist-site binding. Both equally potent at [³H]thienylcyclohexylpiperidine NCB site.
Supports site-selectivity context review
Honeybee head membrane radioligand displacement
Radioligand binding Nicotinic acetylcholine receptor Non‑competitive blocker site Agonist site Honeybee (Apis mellifera)

pH-Dependent Activation of Cartap to Dihydronereistoxin

In a [³H]thienylcyclohexylpiperidine binding assay using honeybee nAChR, the channel‑blocking potency of cartap is >200‑fold higher at pH 7.4 than at pH 6.1. In contrast, nereistoxin and the classic channel blocker mecamylamine remain stable and show similar potency across the pH 6.1–8.4 range [REFS‑1]. Cartap hydrolyses slowly to cartap monothiol at pH 6.1 but rapidly forms the dithiol (dihydronereistoxin) and some nereistoxin at pH 7.4, demonstrating that the dithiol metabolite—not the parent carbamate—is the predominant channel‑blocking entity under physiological conditions [REFS‑1].

pH-Dependent Cartap Activation
Head-to-head
>200-fold potency increase
Supports pH-controlled activation review
Cartap at pH 7.4 vs pH 6.1; nereistoxin stable across range
Insecticide activation pH‑rate profile Nicotinic channel blocker Hydrolysis Potency ratio

Rapid Hydrolytic Activation Kinetics

The base‑catalyzed pseudo‑first‑order hydrolysis of cartap hydrochloride to dihydronereistoxin was monitored by pH‑stat and polarography across pH 4–12. At pH 7 and 25 °C, the half‑life (t₁/₂) is approximately 10 min [REFS‑1]. Under the same conditions, the oxidized product nereistoxin is exceptionally stable (t₁/₂ ≈ 2.4 years at pH 7, 25 °C), meaning that once formed, dihydronereistoxin does not spontaneously revert to the parent dithiolane on a physiologically relevant timescale [REFS‑1]. This kinetic profile allows users to generate dihydronereistoxin in situ shortly before use while exploiting the long‑term stability of the oxidized form for stock storage.

Hydrolytic Activation Kinetics
Head-to-head
t½: ~10 min (cartap) vs ~2.4 years (nereistoxin)
Supports kinetic protocol standardization
pH 7, 25 °C; ~10⁵-fold half-life difference
Hydrolysis kinetics Pseudo‑first‑order Base catalysis Pro‑insecticide Analytical standard

Redox Reversibility Fingerprint

In intact chick ciliary ganglion preparations, nereistoxin (100 µM, 2–10 min) or DTT (2 mM, 20 min) causes nicotinic receptor blockade that is not reversed until oxidation with DTNB (1 mM, 5 min). Subsequent treatment with the affinity alkylating agent bromoacetylcholine produces irreversible blockade that cannot be reversed by DTNB, confirming that a reduced cysteine pair in the receptor is the molecular target [REFS‑1]. Dihydronereistoxin recapitulates this exact redox fingerprint in whole‑cell patch‑clamp recordings, whereas nereistoxin in the same preparation fails to produce the DTNB‑reversible signal, proving that the reduced dithiol—not the oxidized dithiolane—is the molecular entity that attacks the receptor disulfide [REFS‑1].

Redox Reversibility Fingerprint
Class-level
Dihydronereistoxin matches DTT redox phenotype: DTNB-reversible blockade; irreversible after bromoacetylcholine. Nereistoxin fails to produce DTNB-reversible signal in patch-clamp.
Supports redox-fingerprint validation
Chick ciliary ganglion and isolated neuron preparations
Redox reactivation Dithiobisnitrobenzoic acid Irreversible blockade Bromoacetylcholine Ganglion preparation

HPLC-ECD Purity Verification Method

A validated reversed‑phase ion‑pair HPLC method with electrochemical detection (HPLC‑ECD) simultaneously resolves nereistoxin and dihydronereistoxin. The nereistoxin standard curve is linear to 400 pmol with a detection limit of 10 pmol, and the working electrode remains stable for ≥60 injections [REFS‑1]. Reduction of nereistoxin to dihydronereistoxin by NaBH₄ proceeds with 92% completion under reported conditions [REFS‑1]. Critically, commercial nereistoxin oxalate samples tested by this method contained no detectable dihydronereistoxin, confirming that procurement of dihydronereistoxin as a discrete reference standard, rather than relying on in‑situ reduction of nereistoxin, is necessary for accurate quantification [REFS‑1].

HPLC-ECD Purity Verification
Supporting evidence
Reversed-phase ion-pair HPLC-ECD resolves nereistoxin and dihydronereistoxin. Nereistoxin linear to 400 pmol, LOD 10 pmol. Commercial nereistoxin oxalate: 0% dihydronereistoxin detected.
Supports analytical quantification workflow
Discrete reference standard required; 92% NaBH₄ reduction efficiency
HPLC‑ECD Analytical method Quality control Oxidation state Standard curve

Primary Research and Analytical Applications


Redox-Dependent vs. Competitive nAChR Blockade Studies

In whole‑cell patch‑clamp or two‑electrode voltage‑clamp studies on native or recombinant nAChRs, dihydronereistoxin serves as an indispensable redox probe. Its DTNB‑reversible reduction of the receptor disulfide bridge [REFS‑1] enables researchers to dissect the contribution of covalent cysteine modification from simple ion‑channel occlusion, a discrimination that nereistoxin (which fails to reduce isolated receptors) cannot provide.

Pro-Insecticide Activation Pharmacology Benchmarking

The >200‑fold increase in potency observed when cartap is hydrolyzed to dihydronereistoxin at pH 7.4 versus pH 6.1 [REFS‑1] provides a quantitative framework for insecticide discovery programs evaluating the activation requirements of pro‑insecticide candidates. In such programs, dihydronereistoxin functions as the definitive active‑metabolite reference against which novel dithiol‑ester derivatives are benchmarked for activation rate and maximal channel‑blocking efficacy.

Analytical Reference Standard for Chromatography

The published HPLC‑ECD method for simultaneous quantification of nereistoxin and dihydronereistoxin (linear range to 400 pmol, LOD 10 pmol) [REFS‑1] requires a pure dihydronereistoxin standard. Commercial nereistoxin oxalate contains 0% of the reduced species [REFS‑1]; therefore, any residue‑monitoring or forensic‑toxicology laboratory establishing a method for total nereistoxin‑class analytes in food, environmental, or biological matrices must procure dihydronereistoxin as a discrete calibrator to avoid systematic underestimation of the toxicologically relevant dithiol form.

Selective Insect nAChR Channel Blocker Probe

In radioligand displacement experiments on insect nAChR, the observation that cartap (and by extension its active metabolite dihydronereistoxin) does not interact with the [³H]imidacloprid agonist site [REFS‑1] positions dihydronereistoxin as a clean pharmacological probe that isolates the non‑competitive blocker (channel‑lumen) site. This site selectivity is critical for structure‑activity relationship (SAR) campaigns aimed at developing new insect‑selective channel blockers devoid of agonist‑driven desensitization liabilities characteristic of neonicotinoids.

Application
Selection Property
Validation Focus
Redox-dependent nAChR blockade studies
Redox probe specificity
DTNB-reversibility endpoint confirmation
Pro-insecticide activation benchmarking
Activation kinetics review
pH-dependent potency verification
Analytical reference standard for chromatography
Reference material purity
HPLC-ECD method calibration
Selective insect nAChR channel blocker probe
Site-selectivity profile
Agonist-site exclusion verification
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